molecular formula C11H11F3O B043569 4'-iso-Propyl-2,2,2-trifluoroacetophenone CAS No. 124211-72-9

4'-iso-Propyl-2,2,2-trifluoroacetophenone

Cat. No. B043569
M. Wt: 216.2 g/mol
InChI Key: JXAARZPBEHNXIL-UHFFFAOYSA-N
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Description

4'-iso-Propyl-2,2,2-trifluoroacetophenone is a chemical compound that has gained attention in various scientific fields due to its unique chemical and physical properties. It is related to other fluorinated acetophenones, which have been extensively studied for their synthesis methods, molecular structures, and chemical reactivities.

Synthesis Analysis

  • The synthesis of related fluorinated acetophenones typically involves reactions like Suzuki cross-coupling, which is a method used to synthesize difluorophenyl acetophenone derivatives (Deng Ji-hua, 2008).
  • The Perkin reaction has been employed for synthesizing trifluoroacetophenone derivatives, demonstrating moderate to good yields and high E-stereoselectivity (Szabolcs Cserényi et al., 2006).

Molecular Structure Analysis

  • The molecular structure of fluorinated acetophenones can be characterized by methods like IR, 1H NMR, and X-ray diffraction. These techniques provide detailed insights into the structural aspects of these compounds, crucial for understanding their reactivity and properties (Deng Ji-hua, 2008).

Chemical Reactions and Properties

  • Fluorinated acetophenones, similar to 4'-iso-Propyl-2,2,2-trifluoroacetophenone, undergo various chemical reactions, including condensations, cyclizations, and cross-coupling reactions. These reactions are significant for synthesizing complex molecules and intermediates in organic synthesis (A. Najiya et al., 2014).

Scientific Research Applications

Application 1: Organocatalyst for Epoxidation of Alkenes

  • Summary of the Application: 2,2,2-trifluoroacetophenone is used as an efficient organocatalyst for a cheap, mild, fast, and environmentally friendly epoxidation of alkenes .
  • Methods of Application: The process involves the use of 2,2,2-trifluoroacetophenone as a catalyst and H2O2 as a green oxidant. Various olefins, mono-, di-, and trisubstituted, are epoxidized chemoselectively .
  • Results or Outcomes: The process results in high to quantitative yields utilizing low catalyst loadings .

Application 2: Synthesis of 3-Trifluoromethyl-3-phenyldiazirine

  • Summary of the Application: 2,2,2-Trifluoroacetophenone is the starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine .
  • Methods of Application: The specific methods of synthesis are not provided in the source, but it typically involves chemical reactions under controlled conditions .
  • Results or Outcomes: The synthesis results in the formation of 3-trifluoromethyl-3-phenyldiazirine .

Application 3: Synthesis of New Aromatic 3F Polymers

  • Summary of the Application: 2,2,2-Trifluoroacetophenone is used as a starting material for the synthesis of new aromatic 3F polymers .
  • Methods of Application: The specific methods of synthesis are not provided in the source, but it typically involves condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone .
  • Results or Outcomes: The synthesis results in the formation of new aromatic 3F polymers .

Safety And Hazards

4’-iso-Propyl-2,2,2-trifluoroacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system4.


Future Directions

I couldn’t find specific information on the future directions of 4’-iso-Propyl-2,2,2-trifluoroacetophenone. However, given its properties, it could potentially be used in various fields of research.


Please note that this information is based on the available resources and there might be additional information in scientific literature that is not covered here.


properties

IUPAC Name

2,2,2-trifluoro-1-(4-propan-2-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-7(2)8-3-5-9(6-4-8)10(15)11(12,13)14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAARZPBEHNXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374816
Record name 4'-iso-Propyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-iso-Propyl-2,2,2-trifluoroacetophenone

CAS RN

124211-72-9
Record name 4'-iso-Propyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124211-72-9
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